N-(5-benzyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
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Overview
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a thiadiazole ring, a quinazolinone moiety, and a hexanamide chain, which together contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multi-step organic reactions. The process begins with the preparation of the 1,3,4-thiadiazole ring, which is often synthesized through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions. The benzyl group is introduced via alkylation reactions.
The quinazolinone moiety is synthesized through the condensation of anthranilic acid with formamide or its derivatives, followed by cyclization. The final step involves coupling the thiadiazole and quinazolinone intermediates with a hexanamide chain, typically using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes using continuous flow reactors for better control over reaction conditions and employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone moiety can be reduced to the corresponding dihydroquinazoline using reducing agents such as sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the thiadiazole ring.
Dihydroquinazolines: Formed from the reduction of the quinazolinone moiety.
Substituted Derivatives: Formed from nucleophilic substitution reactions on the benzyl group.
Scientific Research Applications
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific kinases involved in cell signaling pathways.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and apoptosis, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)pentanamide
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)butanamide
Uniqueness
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiadiazole and quinazolinone moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H23N5O2S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C23H23N5O2S/c29-20(25-23-27-26-21(31-23)15-17-9-3-1-4-10-17)13-5-2-8-14-28-16-24-19-12-7-6-11-18(19)22(28)30/h1,3-4,6-7,9-12,16H,2,5,8,13-15H2,(H,25,27,29) |
InChI Key |
BQWIKLUIEZNHCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CCCCCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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